molecular formula C14H18FNO4 B14196492 N-(Butoxycarbonyl)-2-fluoro-L-phenylalanine CAS No. 862470-21-1

N-(Butoxycarbonyl)-2-fluoro-L-phenylalanine

Cat. No.: B14196492
CAS No.: 862470-21-1
M. Wt: 283.29 g/mol
InChI Key: CLCZSFKIRKBYCZ-LBPRGKRZSA-N
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Description

N-(Butoxycarbonyl)-2-fluoro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a butoxycarbonyl (Boc) protecting group and a fluorine atom attached to the phenyl ring. The Boc group is commonly used in organic synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butoxycarbonyl)-2-fluoro-L-phenylalanine typically involves the protection of the amino group of 2-fluoro-L-phenylalanine with a Boc group. This can be achieved by reacting 2-fluoro-L-phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(Butoxycarbonyl)-2-fluoro-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Butoxycarbonyl)-2-fluoro-L-phenylalanine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein engineering and enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(Butoxycarbonyl)-2-fluoro-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes. The Boc group protects the amino group during reactions, allowing selective modifications on the phenyl ring. Upon deprotection, the free amino group can interact with biological targets, potentially inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    N-(Butoxycarbonyl)-L-phenylalanine: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    2-Fluoro-L-phenylalanine: Lacks the Boc protecting group, making it more reactive but less selective in reactions.

Uniqueness

N-(Butoxycarbonyl)-2-fluoro-L-phenylalanine is unique due to the combination of the Boc protecting group and the fluorine atom, which provides both stability and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

CAS No.

862470-21-1

Molecular Formula

C14H18FNO4

Molecular Weight

283.29 g/mol

IUPAC Name

(2S)-2-(butoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid

InChI

InChI=1S/C14H18FNO4/c1-2-3-8-20-14(19)16-12(13(17)18)9-10-6-4-5-7-11(10)15/h4-7,12H,2-3,8-9H2,1H3,(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

CLCZSFKIRKBYCZ-LBPRGKRZSA-N

Isomeric SMILES

CCCCOC(=O)N[C@@H](CC1=CC=CC=C1F)C(=O)O

Canonical SMILES

CCCCOC(=O)NC(CC1=CC=CC=C1F)C(=O)O

Origin of Product

United States

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